molecular formula C15H9N5O2S B13358651 1-oxo-N-(tetrazolo[1,5-a]pyridin-8-yl)-1H-isothiochromene-3-carboxamide

1-oxo-N-(tetrazolo[1,5-a]pyridin-8-yl)-1H-isothiochromene-3-carboxamide

Cat. No.: B13358651
M. Wt: 323.3 g/mol
InChI Key: UPRCGUKHIALFLV-UHFFFAOYSA-N
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Description

1-oxo-N-tetraazolo[1,5-a]pyridin-8-yl-1H-isothiochromene-3-carboxamide is a complex heterocyclic compound. It features a unique structure that combines a tetraazolo[1,5-a]pyridine ring with an isothiochromene moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-N-tetraazolo[1,5-a]pyridin-8-yl-1H-isothiochromene-3-carboxamide typically involves multi-step reactions. One common approach is the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the tetraazolo[1,5-a]pyridine core . This method is catalyst-free and eco-friendly, providing good yields in a short reaction time.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the principles of green chemistry and sustainable practices are likely to be applied. This includes the use of microwave-assisted synthesis and other environmentally benign techniques to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-oxo-N-tetraazolo[1,5-a]pyridin-8-yl-1H-isothiochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the tetraazolo[1,5-a]pyridine or isothiochromene rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1-oxo-N-tetraazolo[1,5-a]pyridin-8-yl-1H-isothiochromene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-oxo-N-tetraazolo[1,5-a]pyridin-8-yl-1H-isothiochromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-oxo-N-tetraazolo[1,5-a]pyridin-8-yl-1H-isothiochromene-3-carboxamide is unique due to its combination of a tetraazolo[1,5-a]pyridine ring with an isothiochromene moiety

Properties

Molecular Formula

C15H9N5O2S

Molecular Weight

323.3 g/mol

IUPAC Name

1-oxo-N-(tetrazolo[1,5-a]pyridin-8-yl)isothiochromene-3-carboxamide

InChI

InChI=1S/C15H9N5O2S/c21-14(16-11-6-3-7-20-13(11)17-18-19-20)12-8-9-4-1-2-5-10(9)15(22)23-12/h1-8H,(H,16,21)

InChI Key

UPRCGUKHIALFLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(SC2=O)C(=O)NC3=CC=CN4C3=NN=N4

Origin of Product

United States

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